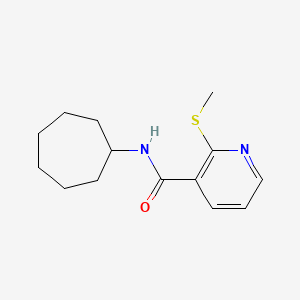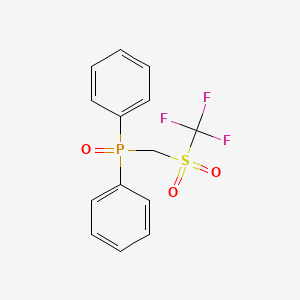
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl group and a trifluoromethylsulfonylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a trifluoromethylsulfonylmethylating agent. One common method includes the use of trifluoromethylsulfonylmethyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under inert conditions to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
化学反应分析
Types of Reactions
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding phosphine under specific reducing agents.
Substitution: The trifluoromethylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the replacement of the trifluoromethylsulfonylmethyl group with various nucleophiles .
科学研究应用
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
作用机制
The mechanism by which Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine oxide group can coordinate with metal ions, facilitating catalytic processes. The trifluoromethylsulfonylmethyl group can participate in various chemical transformations, making the compound versatile in different chemical environments .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Lacks the trifluoromethylsulfonylmethyl group, making it less reactive in certain transformations.
Trifluoromethylsulfonylmethylphosphine: Contains the trifluoromethylsulfonylmethyl group but lacks the diphenyl group, affecting its stability and reactivity.
Uniqueness
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is unique due to the combination of the diphenyl and trifluoromethylsulfonylmethyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .
属性
分子式 |
C14H12F3O3PS |
|---|---|
分子量 |
348.28 g/mol |
IUPAC 名称 |
[phenyl(trifluoromethylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H12F3O3PS/c15-14(16,17)22(19,20)11-21(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
VDDSBCREFYQGSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




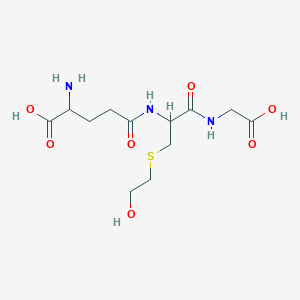
![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)


![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)
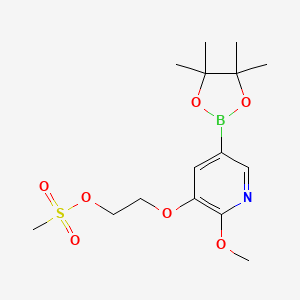

![2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone](/img/structure/B13352953.png)
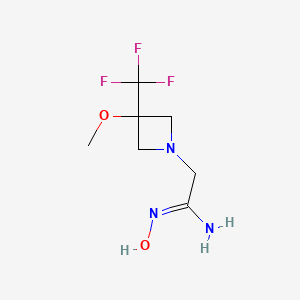
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)
